Enhanced Lipophilicity vs. 2-Methylquinolin-4-ol
The addition of two methoxy groups significantly increases the lipophilicity of the quinolinol scaffold. 5,8-Dimethoxy-2-methylquinolin-4-ol exhibits a computed logP of 2.27 , which is substantially higher than that of the unsubstituted parent compound, 2-methylquinolin-4-ol (logP 1.90) . This 0.37 log unit increase corresponds to an approximately 2.3-fold greater partitioning into a hydrophobic phase.
| Evidence Dimension | Lipophilicity (Computed logP) |
|---|---|
| Target Compound Data | logP = 2.27 |
| Comparator Or Baseline | 2-Methylquinolin-4-ol: logP = 1.90 (estimated) |
| Quantified Difference | ΔlogP = +0.37 (approx. 2.3x increase in lipophilicity) |
| Conditions | Predicted logP values from chemical databases (Chem960, ChemicalBook). |
Why This Matters
The higher logP of 5,8-dimethoxy-2-methylquinolin-4-ol suggests superior membrane permeability, which is a critical parameter for intracellular target engagement and oral bioavailability in early drug discovery programs.
